9-(2-Phenylethenyl)anthracene 9-(2-Phenylethenyl)anthracene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746384
InChI: InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H
SMILES:
Molecular Formula: C22H16
Molecular Weight: 280.4 g/mol

9-(2-Phenylethenyl)anthracene

CAS No.:

Cat. No.: VC15746384

Molecular Formula: C22H16

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

9-(2-Phenylethenyl)anthracene -

Specification

Molecular Formula C22H16
Molecular Weight 280.4 g/mol
IUPAC Name 9-(2-phenylethenyl)anthracene
Standard InChI InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H
Standard InChI Key HCSGQHDONHRJCM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Introduction

Chemical Identity and Structural Features

IUPAC Name and Synonyms

The IUPAC name for this compound is 9-[(E)-2-phenylethenyl]anthracene, reflecting its trans-configured styryl group attached to the 9-position of anthracene. Common synonyms include trans-9-styrylanthracene, (E)-9-(2-phenylvinyl)anthracene, and 9-styryl-anthracene . These terms are used interchangeably in literature, though the E-notation emphasizes the stereochemistry of the double bond.

Synthesis and Reaction Mechanisms

Wittig Reaction Overview

The Wittig reaction, developed by Georg Wittig in 1954, is the primary method for synthesizing 9-(2-phenylethenyl)anthracene. This reaction couples a phosphorus ylide with a carbonyl compound to form alkenes with high trans selectivity . The mechanism involves:

  • Ylide Formation: Deprotonation of benzyltriphenylphosphonium chloride by sodium hydroxide generates a reactive ylide .

  • Nucleophilic Attack: The ylide’s carbanion attacks the carbonyl carbon of 9-anthracenecarboxyaldehyde, forming an oxaphosphorane intermediate .

  • Cyclic Transition State: A four-membered ring intermediate facilitates trans stereochemistry by restricting rotational freedom .

  • Product Formation: Collapse of the intermediate yields trans-9-(2-phenylethenyl)anthracene and triphenylphosphine oxide .

Experimental Procedure

A representative synthesis involves:

  • Reactants: Benzyltriphenylphosphonium chloride (2.0 mmol) and 9-anthracenecarboxyaldehyde (1.0 mmol) in dimethylformamide (DMF) .

  • Conditions: Dropwise addition of 50% NaOH, heating to 50°C under reflux, and monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexanes (40:60) .

  • Workup: Purification by column chromatography and crystallization from a 1-propanol/water mixture .

Purification Techniques

  • Column Chromatography: Silica gel columns eluted with hexane/ethyl acetate mixtures separate the product from triphenylphosphine oxide and unreacted aldehyde .

  • Crystallization: Slow cooling of the product in 1-propanol/water yields crystalline trans-9-(2-phenylethenyl)anthracene, confirmed by a sharp melting point of 129.4–131.6°C .

Physicochemical Characterization

Physical Properties

PropertyValueSource
Density1.163 g/cm³
Boiling Point476.4°C at 760 mmHg
Melting Point131°C (lit.), 129.4–131.6°C (exp.)
Flash Point236.5°C
Refractive Index1.762

Applications and Research Significance

While the provided sources emphasize synthetic methodology, 9-(2-phenylethenyl)anthracene’s extended π-system suggests potential applications in:

  • Organic Electronics: As a model compound for studying charge transport in conjugated systems.

  • Fluorescent Probes: Anthracene derivatives are often used in sensors due to their emissive properties.

  • Photopolymerization: The styryl group may participate in light-induced crosslinking reactions.

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